molecular formula C8H9F3N2O2S B13714592 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine

Cat. No.: B13714592
M. Wt: 254.23 g/mol
InChI Key: RTBJQSKOIAAGLP-UHFFFAOYSA-N
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Description

MFCD33401631, also known as 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine, is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethylsulfonyl group, and a trifluoromethyl group attached to a pyridine ring. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(methylsulfonyl)-5-(trifluoromethyl)pyridine
  • 2-Amino-3-(ethylsulfonyl)-4-(trifluoromethyl)pyridine
  • 2-Amino-3-(ethylsulfonyl)-5-(difluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

3-ethylsulfonyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H9F3N2O2S/c1-2-16(14,15)6-3-5(8(9,10)11)4-13-7(6)12/h3-4H,2H2,1H3,(H2,12,13)

InChI Key

RTBJQSKOIAAGLP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)N

Origin of Product

United States

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